molecular formula C13H12N2O4S2 B5611523 N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No. B5611523
M. Wt: 324.4 g/mol
InChI Key: CJYYERAQGPGTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, has been synthesized and characterized by X-ray diffraction method, demonstrating the feasibility of synthesizing complex molecules with thiophene and acetylamino groups (Analytical Sciences: X-ray Structure Analysis Online, 2004).
  • The synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide using the Gewald reaction highlights the methods employed in creating thiophene-acetamido compounds (Asian Journal of Research in Chemistry, 2012).

Molecular Structure Analysis

  • N-acetyl-tauryl-L-phenylalanine methyl ester 1, a molecule with a sulphonamide group similar to N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, has been synthesized and its molecular conformation determined, providing insights into the structural aspects of similar compounds (International journal of peptide and protein research, 2009).

Chemical Reactions and Properties

  • The synthesis of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides demonstrates the reactivity of sulfonylamino groups in complex molecular frameworks (Journal of heterocyclic chemistry, 2006).
  • A study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar molecular structure, provides insight into the chemical properties and reactivity of such molecules (Journal of medicinal chemistry, 2008).

Physical Properties Analysis

  • The conformation and physical properties of N-acetylamino acid N'-methylamides in solution have been studied, which is relevant for understanding the physical behavior of this compound in various solvents (Biophysical chemistry, 1988).

Chemical Properties Analysis

  • Research on compounds like N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides can provide insights into the chemical properties of this compound, particularly in terms of their reactivity and interaction with other chemical entities (Drug Research, 2018).

Mechanism of Action

The compound’s mechanism of action depends on its intended use. Researchers have explored its potential as an antimicrobial agent, anti-inflammatory drug, or enzyme inhibitor. Understanding its mode of action involves studying its interactions with biological targets .

  • Physical and Chemical Properties Analysis

    • Chemical Properties : It is stable under normal conditions but may react with strong acids or bases. Solubility and other chemical properties are documented in research papers .
  • Safety and Hazards

    Researchers have evaluated the compound’s safety profile, including acute toxicity, skin irritation, and environmental impact. Safety data are essential for regulatory approval and practical applications .

    Future Directions

    Ongoing research aims to explore N-{4-[(acetylamino)sulfonyl]phenyl}-2-thiophenecarboxamide’s potential in drug development, material science, or other fields. Further investigations into its biological activity, stability, and scalability are necessary for its practical utilization .

    properties

    IUPAC Name

    N-[4-(acetylsulfamoyl)phenyl]thiophene-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H12N2O4S2/c1-9(16)15-21(18,19)11-6-4-10(5-7-11)14-13(17)12-3-2-8-20-12/h2-8H,1H3,(H,14,17)(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CJYYERAQGPGTAM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H12N2O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.